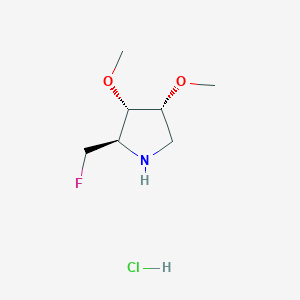
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride: is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluoromethyl group and two methoxy groups attached to a pyrrolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a dihalide.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the fluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Protein Modification: It can be used to modify proteins through covalent attachment, aiding in the study of protein structure and function.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detection of diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It may have applications in the development of agrochemicals for pest control or plant growth regulation.
Mecanismo De Acción
The mechanism of action of rac-(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group and methoxy groups play a crucial role in binding to these targets, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors, altering signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
- (2R,3S,4R)-2-(Chloromethyl)-3,4-dimethoxypyrrolidine hydrochloride
- (2R,3S,4R)-2-(Bromomethyl)-3,4-dimethoxypyrrolidine hydrochloride
- (2R,3S,4R)-2-(Hydroxymethyl)-3,4-dimethoxypyrrolidine hydrochloride
Comparison:
- Fluoromethyl vs. Chloromethyl/Bromomethyl: The fluoromethyl group imparts different electronic properties compared to chloromethyl or bromomethyl groups, affecting the compound’s reactivity and binding affinity.
- Hydroxymethyl: The hydroxymethyl derivative may have different solubility and reactivity profiles compared to the fluoromethyl derivative.
Propiedades
Fórmula molecular |
C7H15ClFNO2 |
|---|---|
Peso molecular |
199.65 g/mol |
Nombre IUPAC |
(2R,3S,4R)-2-(fluoromethyl)-3,4-dimethoxypyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14FNO2.ClH/c1-10-6-4-9-5(3-8)7(6)11-2;/h5-7,9H,3-4H2,1-2H3;1H/t5-,6+,7-;/m0./s1 |
Clave InChI |
SKSBULLFYHHSFE-UHRUZOLSSA-N |
SMILES isomérico |
CO[C@@H]1CN[C@H]([C@@H]1OC)CF.Cl |
SMILES canónico |
COC1CNC(C1OC)CF.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


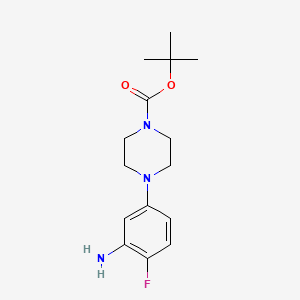


![2-{[(Oxolan-2-yl)methyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride](/img/structure/B13499891.png)
![1-[3-(2,2-Dimethylpropyl)cyclobutyl]methanamine hydrochloride](/img/structure/B13499897.png)
![2-[(1,3-Thiazol-2-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13499898.png)
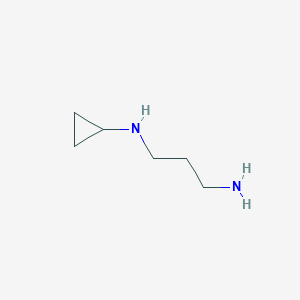


![2-{[(1,3-Dioxaindan-5-yl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B13499923.png)
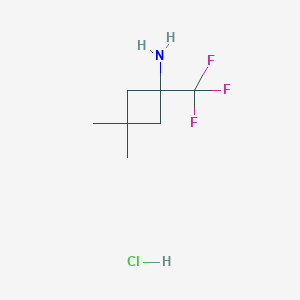

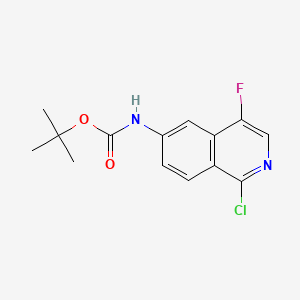
![rac-(1R,2S,7S)-bicyclo[5.1.0]octan-2-ol](/img/structure/B13499971.png)
